Tetraethylene glycol di(2-ethylhexanoate)

Plasticizer volatility Molecular weight PVC processing

Tetraethylene glycol di(2-ethylhexanoate) (CAS 18268-70-7), also known as Plasticizer 4GO or Flexol 4GO, is a high-molecular-weight diester derived from tetraethylene glycol and 2-ethylhexanoic acid. It belongs to the class of polyethylene glycol (PEG) diesters and is characterized by a flexible polyether backbone capped with branched aliphatic chains.

Molecular Formula C24H46O7
Molecular Weight 446.6 g/mol
CAS No. 18268-70-7
Cat. No. B094129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylene glycol di(2-ethylhexanoate)
CAS18268-70-7
Molecular FormulaC24H46O7
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC
InChIInChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3
InChIKeyGYHPTPQZVBYHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethylene Glycol Di(2-ethylhexanoate) (CAS 18268-70-7): Technical Overview and Performance Positioning for Procurement


Tetraethylene glycol di(2-ethylhexanoate) (CAS 18268-70-7), also known as Plasticizer 4GO or Flexol 4GO, is a high-molecular-weight diester derived from tetraethylene glycol and 2-ethylhexanoic acid . It belongs to the class of polyethylene glycol (PEG) diesters and is characterized by a flexible polyether backbone capped with branched aliphatic chains . The compound is primarily utilized as a specialty plasticizer in polymer systems, particularly polyvinyl chloride (PVC) and polyvinyl butyral (PVB), where it imparts flexibility, low-temperature performance, and processing advantages . Its molecular architecture—combining a tetraethylene glycol core with two 2-ethylhexanoate ester groups—distinguishes it from lower glycol analogs and conventional phthalate plasticizers in terms of volatility, migration resistance, and compatibility profiles .

Why Tetraethylene Glycol Di(2-ethylhexanoate) Cannot Be Casually Substituted by Other PEG Diesters or Phthalates


Within the class of polyethylene glycol diesters, substitution based solely on functional group similarity (e.g., replacing tetraethylene glycol di(2-ethylhexanoate) with triethylene glycol di(2-ethylhexanoate) or with a phthalate such as DOP) introduces measurable performance divergences that affect final material properties . The number of ethylene oxide units in the glycol backbone directly modulates molecular weight, polarity, and chain flexibility, which in turn govern key plasticizer attributes including volatility, migration rate, compatibility with specific resins, and low-temperature performance . Furthermore, the branched 2-ethylhexanoate ester groups confer distinct solvency and compatibility characteristics compared to linear or aromatic esters, making direct interchange without reformulation and validation inadvisable for applications requiring precise mechanical or optical properties [1].

Quantitative Differentiation Evidence: Tetraethylene Glycol Di(2-ethylhexanoate) vs. Comparators


Molecular Weight Advantage Over Triethylene Glycol Analog: Reduced Volatility in High-Temperature Processing

Tetraethylene glycol di(2-ethylhexanoate) exhibits a higher molecular weight compared to its triethylene glycol analog, which directly correlates with reduced volatility during high-temperature polymer processing . This is a critical differentiation for applications requiring minimal plasticizer loss during compounding, extrusion, or calendering.

Plasticizer volatility Molecular weight PVC processing

Extended Glycol Chain Enhances Compatibility with Polyvinyl Butyral (PVB) Over Triethylene Glycol Analog

In polyvinyl butyral (PVB) formulations, tetraethylene glycol di(2-ethylhexanoate) demonstrates compatibility over a wider range of hydroxyl contents compared to triethylene glycol di(2-ethylbutyrate) (3GH), a common PVB plasticizer [1]. This broader compatibility window simplifies formulation and expands the usable PVB resin selection.

PVB plasticization Laminated glass Compatibility

Low Volatility Classification Confirmed by Vapor Pressure Data

Tetraethylene glycol di(2-ethylhexanoate) exhibits an exceptionally low vapor pressure, confirming its classification as a low-volatility plasticizer suitable for applications requiring minimal emissions during processing and end-use . This property is particularly advantageous in enclosed or high-temperature environments.

Plasticizer volatility Vapor pressure Thermal stability

Low-Temperature Flexibility Enabled by Branched Alkyl Ester Structure

The branched 2-ethylhexanoate ester groups in tetraethylene glycol di(2-ethylhexanoate) impart excellent low-temperature flexibility to PVC compounds, a characteristic shared with other branched esters but not with linear or aromatic plasticizers like DOP [1]. This structural feature ensures that plasticized PVC remains flexible at sub-ambient temperatures.

Cold resistance Low-temperature plasticizer PVC flexibility

Optimal Use Cases for Tetraethylene Glycol Di(2-ethylhexanoate) Based on Quantitative Evidence


Polyvinyl Butyral (PVB) Interlayers for Laminated Safety Glass

Tetraethylene glycol di(2-ethylhexanoate) is particularly well-suited for plasticizing PVB in automotive and architectural laminated glass applications. Its broad compatibility with PVB resins of varying hydroxyl content (as established in Section 3, Evidence Item 2) simplifies formulation and reduces processing costs compared to alternatives like 3GH [1]. The low volatility (0.072 Pa at 25°C) ensures minimal plasticizer loss during the high-temperature lamination process, maintaining consistent interlayer properties and optical clarity .

High-Temperature PVC Processing Requiring Low Volatility

In PVC compounding, extrusion, and calendering operations where processing temperatures can exceed 180°C, tetraethylene glycol di(2-ethylhexanoate) offers a distinct advantage due to its higher molecular weight (446.6 g/mol) compared to triethylene glycol analogs, which translates to lower volatility and reduced fuming [1]. This is particularly valuable in manufacturing environments where volatile organic compound (VOC) emissions must be minimized.

Cold-Resistant Flexible PVC for Automotive and Outdoor Applications

The branched 2-ethylhexanoate ester structure of tetraethylene glycol di(2-ethylhexanoate) confers superior low-temperature flexibility to PVC compounds, making it a preferred choice for automotive interior parts, wire and cable insulation, and outdoor construction materials exposed to cold climates [1]. This cold resistance is a class-level advantage over conventional phthalate plasticizers like DOP.

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